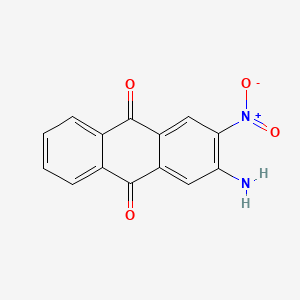
2-Amino-3-nitro-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-nitro-9,10-anthracenedione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dye manufacturing, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of amino and nitro groups attached to the anthracenedione core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitro-9,10-anthracenedione typically involves nitration and amination reactions. One common method is the nitration of 9,10-anthracenedione followed by the reduction of the nitro group to an amino group. The nitration can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent reduction can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-nitro-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,3-diamino-9,10-anthracenedione, while oxidation can lead to the formation of quinonic derivatives .
Scientific Research Applications
2-Amino-3-nitro-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes, pigments, and as an analytical reagent for detecting metal ions
Mechanism of Action
The mechanism of action of 2-Amino-3-nitro-9,10-anthracenedione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, the presence of amino and nitro groups allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- 2-Amino-9,10-anthracenedione
- 3-Nitro-9,10-anthracenedione
- 2,3-Diamino-9,10-anthracenedione
Comparison: Compared to its analogs, 2-Amino-3-nitro-9,10-anthracenedione is unique due to the simultaneous presence of both amino and nitro groups. This dual functionality enhances its reactivity and broadens its application spectrum. For instance, while 2-Amino-9,10-anthracenedione primarily serves as a dye intermediate, the nitro group in this compound adds an additional dimension of biological activity .
Properties
Molecular Formula |
C14H8N2O4 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-amino-3-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8N2O4/c15-11-5-9-10(6-12(11)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15H2 |
InChI Key |
WTCXIALFOUPXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















